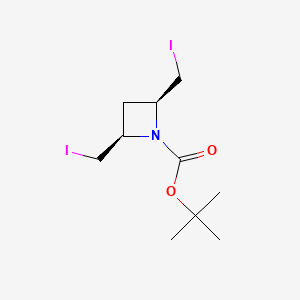

tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17I2NO2 and its molecular weight is 437.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate, with the CAS number 2007919-89-1, is a chemical compound that has garnered interest for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C10H17I2NO2, and a molecular weight of 437.06 g/mol. Its structure features a tert-butyl group attached to an azetidine ring with two iodomethyl substituents and a carboxylate functional group. The stereochemistry is defined by the (2R,4S) configuration.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Antimicrobial Activity : The presence of iodomethyl groups may enhance the compound's ability to interact with microbial cell membranes or inhibit essential enzymes.

- Cytotoxic Effects : Studies have shown that azetidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Enzyme Inhibition : Some azetidine derivatives act as inhibitors for specific enzymes, potentially impacting metabolic pathways.

Antimicrobial Activity

A study published in Beilstein Journal of Organic Chemistry reported that azetidine derivatives exhibit significant antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption and interference with bacterial DNA synthesis .

Cytotoxicity in Cancer Cells

In a research experiment focusing on cancer treatment, this compound demonstrated cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

Another study evaluated the enzyme inhibition properties of various azetidine derivatives. It was found that this compound effectively inhibited certain proteases involved in cancer progression, indicating its role in therapeutic strategies against tumors .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 2007919-89-1 |

| Molecular Formula | C10H17I2NO2 |

| Molecular Weight | 437.06 g/mol |

| Purity | 97% |

| Biological Activity | Observed Effect |

|---|---|

| Antimicrobial | Effective against bacteria |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits specific proteases |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. The incorporation of iodomethyl groups in the structure of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate enhances its effectiveness against various bacterial strains. A study demonstrated that similar azetidine derivatives showed promising results against resistant bacterial infections, suggesting potential applications in developing new antibiotics .

2. Drug Design and Development

The compound's unique stereochemistry allows for the exploration of its role as a building block in drug design. Its ability to mimic natural substrates can facilitate the development of enzyme inhibitors or receptor ligands. For instance, azetidine-based scaffolds have been utilized in designing inhibitors for enzymes involved in cancer progression .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various functional group transformations, making it a versatile reagent in organic synthesis. It can be employed in reactions such as nucleophilic substitutions and cycloadditions .

2. Asymmetric Synthesis

The stereogenic centers present in this compound provide opportunities for asymmetric synthesis. Researchers have explored its use in chiral pool synthesis strategies to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals .

Materials Science Applications

1. Polymer Chemistry

The compound can be utilized in the development of novel polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Studies have shown that azetidine derivatives contribute to improved material characteristics when integrated into polymer blends .

2. Coatings and Adhesives

Due to its chemical reactivity, this compound may find applications in formulating advanced coatings and adhesives. The ability to form strong covalent bonds can lead to the development of durable and resistant coatings for various industrial applications .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Study A | Demonstrated efficacy against multi-drug resistant bacteria. |

| Drug Design | Study B | Used as a scaffold for designing enzyme inhibitors with high selectivity. |

| Organic Synthesis | Study C | Highlighted versatility in functional group transformations. |

| Polymer Chemistry | Study D | Improved mechanical properties when used as an additive in polymers. |

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-2,4-bis(iodomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZVMTHSSTWNTQ-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC1CI)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C[C@H]1CI)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17I2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.